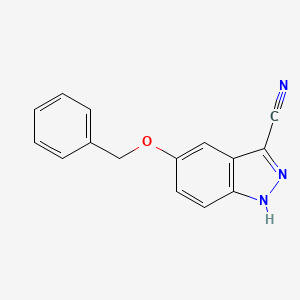

5-(Benzyloxy)-1H-indazole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196152-69-8 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

5-phenylmethoxy-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C15H11N3O/c16-9-15-13-8-12(6-7-14(13)17-18-15)19-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,17,18) |

InChI Key |

DEEHTLLABBRXBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C#N |

Origin of Product |

United States |

Exploration of in Vitro Biological Activities of 5 Benzyloxy 1h Indazole 3 Carbonitrile and Its Analogues

Enzyme Inhibition Studies

The indazole core has been identified as a versatile starting point for the design of various enzyme inhibitors. The following subsections detail the investigation of these compounds against several classes of enzymes.

Investigation of Protein Kinase Inhibition (e.g., JNK, c-MET, EphB3)

Indazole derivatives have been extensively studied as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.

c-MET Inhibition: The receptor tyrosine kinase c-Met is a well-established target in cancer therapy, and indazole-containing molecules have shown significant promise as inhibitors. A series of indazole derivatives were designed and synthesized to target c-Met, with several compounds demonstrating notable inhibitory activity. nih.gov In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, compound 4d from this series emerged as a potent inhibitor with an IC₅₀ value of 0.17 μM. nih.gov This compound's efficacy was further confirmed in a cell-based assay, where it registered an IC₅₀ of 5.45 μM. nih.gov The success of indazole-based structures in this area is further highlighted by approved drugs like Merestinib, a c-Met inhibitor featuring an indazole scaffold. nih.gov

EphB3 Inhibition: The Ephrin receptors, including EphB3, are another class of tyrosine kinases. Research into their inhibitors has explored various heterocyclic scaffolds. In one study focused on developing EphB3 inhibitors, an indazole derivative (compound 64 ) was synthesized and evaluated. However, this particular compound did not show inhibitory activity against EphB3 kinase at concentrations below 15 µM. nih.gov Conversely, in a study on the related EphB4 kinase, replacing a benzodioxole group with an indazole moiety in a series of bis-anilinopyrimidine inhibitors successfully retained potent activity. This suggests that while not universally effective, the indazole scaffold can be a viable component in designing inhibitors for the Eph kinase family.

JNK Inhibition: c-Jun N-terminal Kinases (JNKs) are implicated in neurodegenerative diseases, making them an important therapeutic target. While direct studies on 5-(Benzyloxy)-1H-indazole-3-carbonitrile were not identified, research into related heterocyclic structures provides some insight. A study on selective JNK3 inhibitors focused on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives. nih.gov Pyrazoles are structural isomers of indazoles. In this study, the compound (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile showed the highest inhibitory activity against JNK3 with an IC₅₀ value of 227 nM. nih.gov

Table 1: Protein Kinase Inhibition by Indazole Analogues and Related Compounds

| Compound/Analogue Class | Target Kinase | Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| Indazole derivative 4d | c-Met | 0.17 μM (Enzymatic) | nih.gov |

| Indazole derivative 4d | c-Met | 5.45 μM (Cell-based) | nih.gov |

| Indazole derivative 64 | EphB3 | > 15 µM | nih.gov |

| Pyrazole (B372694) derivative 8a | JNK3 | 227 nM | nih.gov |

Exploration of Guanylate Cyclase (sGC) Stimulation and cGMP Pathway Modulation

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is fundamental to various physiological processes, including vasodilation. Certain indazole derivatives have been identified as potent stimulators of sGC, acting independently of NO.

Research identified 1-benzyl-3-(3-dimethylaminopropyloxy)indazole (benzydamine) as a potent activator of sGC. acs.org Structure-activity relationship studies revealed that the C-3 dimethylaminopropyloxy substituent on the indazole ring was crucial for this activity. acs.org Another well-known sGC stimulator is the benzylindazole derivative YC-1 , which activates purified sGC and demonstrates a synergistic effect in the presence of NO. nih.gov Further development in this area led to compounds like BAY 41-8543 , which potently stimulates sGC in an NO-independent manner, leading to antiplatelet activity and vasodilation. nih.gov In assays with purified sGC, BAY 41-8543 demonstrated a concentration-dependent stimulation of the enzyme, ranging from 2- to 92-fold over basal activity at concentrations from 0.0001 to 100 μM. nih.gov

Table 2: Soluble Guanylate Cyclase (sGC) Stimulation by Indazole Analogues

| Compound | Target | Effect | Source(s) |

|---|---|---|---|

| Benzydamine | sGC | Potent Activator | acs.org |

| YC-1 | sGC | Activator | nih.gov |

| BAY 41-8543 | sGC | Potent Stimulator | nih.gov |

Other Enzymatic Targets (e.g., Aldose Reductase)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, contributing to diabetic complications. Aldose reductase inhibitors (ARIs) are therefore of significant therapeutic interest.

While direct data on this compound was not found, a study on the closely related indole (B1671886) analogue, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid , demonstrated significant aldose reductase inhibitory activity. nih.gov This compound exhibited IC₅₀ values in the submicromolar and low micromolar range for the rat and human enzymes, respectively. nih.gov Specifically, it showed high selectivity for aldose reductase over the related rat kidney aldehyde reductase by a factor of approximately 50. nih.gov In isolated rat lenses, this compound also significantly inhibited the accumulation of sorbitol in a concentration-dependent manner, confirming its functional activity at the organ level. nih.gov

Table 3: Aldose Reductase Inhibition by an Indole Analogue

| Compound | Target Enzyme | Activity (IC₅₀) | Selectivity | Source(s) |

|---|---|---|---|---|

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Rat Aldose Reductase | Submicromolar | ~50-fold vs. Aldehyde Reductase | nih.gov |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Human Aldose Reductase | Low Micromolar | Not specified | nih.gov |

Receptor Binding and Modulation Studies

Beyond enzymes, G-protein coupled receptors (GPCRs) are another major class of drug targets. The indazole scaffold has also been utilized to develop ligands for these receptors.

Analysis of CC-Chemokine Receptor 4 (CCR4) Antagonism

The CC-chemokine receptor 4 (CCR4) is involved in inflammatory and allergic diseases, making it an attractive target for therapeutic intervention. nih.gov Research has led to the development of potent and selective CCR4 antagonists based on an indazole core.

A series of indazole arylsulfonamides were synthesized and evaluated as human CCR4 antagonists. nih.gov These compounds were found to bind to an intracellular allosteric site on the receptor. nih.gov Structure-activity relationship studies identified that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were most potent. nih.gov The most potent compound from this series, analogue 6 (GSK2239633A) , was selected for further development due to its high potency and favorable absorption characteristics in multiple species. nih.gov

Exploration of Serotonin (B10506) Receptor (e.g., 5-HT3) Modulation

The indazole nucleus is a key structural feature in a number of compounds that act as serotonin 5-HT3 receptor antagonists. nih.govcncb.ac.cn These antagonists are a class of drugs informally known as "setrons" and are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by cancer chemotherapy. wikipedia.orgupmc.com They exert their effects by blocking the 5-HT3 receptor, a type of serotonin receptor located on nerve terminals of the vagus nerve in the gastrointestinal tract and in specific areas of the brain. wikipedia.orgnih.gov

Research has shown that derivatives of indazole-3-carboxylic acid are potent 5-HT3 receptor antagonists. nih.gov For instance, the compound BRL 43694, an indazole derivative, has been identified as a potent and selective 5-HT3 antagonist. nih.gov Structure-activity relationship studies have revealed that the 1H-indazole ring can significantly enhance 5-HT3 receptor antagonistic activity when incorporated into certain molecular frameworks. cncb.ac.cn For example, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide demonstrated potent 5-HT3 receptor antagonistic activity, comparable to established drugs like ondansetron (B39145) and granisetron. cncb.ac.cn

The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid, depolarizing responses in neurons. nih.gov By blocking this receptor, antagonists can prevent the emetic signals generated by serotonin. nih.gov While the primary therapeutic application of 5-HT3 antagonists is in managing chemotherapy-induced nausea and vomiting, research has also suggested their potential in other areas, including the treatment of pain, addiction, and certain psychiatric disorders like anxiety and depression. mdpi.com

Investigations into Other G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial for transmitting information from the external environment to the cell's interior. nih.gov They are involved in a vast array of physiological processes and are the targets for a significant portion of approved drugs. nih.gov

While the primary focus for many indazole-based compounds has been the 5-HT3 receptor (a ligand-gated ion channel), the broader class of serotonin receptors includes numerous GPCRs (5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 families). nih.govnih.gov These receptors are involved in modulating various physiological functions, including mood, sleep, and pain perception. nih.gov For example, 5-HT1A receptor partial agonists like buspirone (B1668070) are used in the treatment of anxiety, while 5-HT1D receptor agonists such as sumatriptan (B127528) are used for migraine attacks. nih.gov

The structural versatility of the indazole scaffold allows for its incorporation into ligands targeting a range of receptors. While specific studies on this compound's activity at other GPCRs are not detailed in the provided results, the general class of indazole derivatives has been explored for activity at various receptors. The development of selective modulators for different 5-HT receptor subtypes, many of which are GPCRs, continues to be an active area of research with therapeutic potential in numerous disease areas. nih.gov

Antimicrobial and Antiprotozoal Efficacy

Assessment of Antibacterial Activity (e.g., against E. coli, S. aureus)

The antibacterial potential of indazole derivatives and related heterocyclic compounds has been a subject of scientific investigation. Various studies have explored the efficacy of these compounds against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.gov

For instance, a broad range of benzoxazole (B165842) derivatives, which share structural similarities with indazoles, have demonstrated antibacterial activity. nih.gov Some of these compounds have shown selective action against Gram-positive bacteria. nih.gov The search for new antibacterial agents is driven by the increasing prevalence of antibiotic-resistant strains. researchgate.net

Studies on other natural and synthetic compounds have also highlighted different mechanisms of antibacterial action. For example, xanthorrhizol, a plant-derived compound, has been shown to have a rapid bactericidal effect against S. aureus, including methicillin-resistant strains (MRSA). frontiersin.org Its mechanism may involve targeting the mechanosensitive channel SaMscL. frontiersin.org Similarly, extracts from plants like Piper betle have demonstrated high antibacterial efficiency against both S. aureus and E. coli. rsc.org

While specific data on the antibacterial activity of this compound against E. coli and S. aureus is not available in the provided search results, the general class of indazole and similar heterocyclic structures remains a promising area for the development of new antibacterial agents. nih.govnih.gov

Table 1: Examples of Antibacterial Activity of Various Compounds

| Compound/Extract | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| Benzoxazole derivatives | Gram-positive bacteria (e.g., S. aureus) | Antibacterial activity observed | nih.gov |

| Xanthorrhizol | S. aureus (including MRSA) | Rapid killing effect | frontiersin.org |

| Piper betle extract | S. aureus and E. coli | High antibacterial efficiency | rsc.org |

| G17 and G19 peptides (encapsulated) | E. coli O157:H7 and MRSA | Potent and specific antibacterial activity | nih.gov |

Evaluation of Antifungal Activity

The scaffold of indazole and related nitrogen-containing heterocyclic compounds is found in various agents with antifungal properties. scielo.org.mxjetir.org The search for novel antifungal drugs is critical due to the rise of multi-drug-resistant fungal infections. nih.gov

Research into new 1,2,3-triazole derivatives, which are structurally related to indazoles, has yielded compounds with significant in vitro antifungal effects. scielo.org.mx Some of these compounds have shown better efficacy against certain fungal strains, like Rhizopus oryzae, than existing drugs such as itraconazole. scielo.org.mx The mechanism of action for many antifungal agents involves the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Benzoxazole derivatives have also been reported to possess antifungal activity against a range of Candida species and Aspergillus niger. nih.gov Similarly, studies on 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which contain a pyrazole ring (an isomer of indazole), demonstrated inhibitory activity against several Candida species. nih.gov

Although specific data on the antifungal activity of this compound is not present in the provided results, the broader class of indazole-related compounds shows considerable promise in the development of new antifungal therapies. nih.govscielo.org.mx

Table 2: Examples of Antifungal Activity of Indazole Analogues and Other Heterocyclic Compounds

| Compound Class | Fungal Species | Activity Noted | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives | Rhizopus oryzae | Potent antifungal effect, in some cases better than itraconazole | scielo.org.mx |

| Benzoxazole derivatives | Candida spp., Aspergillus niger | Antifungal activity observed | nih.gov |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida spp. | Inhibition of fungal growth | nih.gov |

| Extracts of Ouratea fieldingiana | Candida spp. | Demonstrated antifungal activity | nih.gov |

Investigation of Antiprotozoal Potential (e.g., Trichomonas vaginalis, Trypanosoma cruzi)

The indazole skeleton has been a foundation for the development of compounds with antiprotozoal activity. Specifically, derivatives of 5-nitroindazole (B105863) have been synthesized and evaluated against the protozoan parasites Trypanosoma cruzi, the causative agent of Chagas disease, and Trichomonas vaginalis, which causes trichomoniasis. nih.gov

In one study, a series of 1-substituted 2-benzyl-5-nitroindazolin-3-ones and 3-alkoxy-2-benzyl-5-nitro-2H-indazoles were synthesized. nih.gov Several of the indazolinone derivatives showed significant activity against various forms of T. cruzi, with some compounds being as potent as the reference drug, benznidazole. nih.gov Structure-activity relationship analysis suggested that electron-donating groups at position 1 of the indazolinone ring were associated with improved antichagasic activity. nih.gov

Some of the 3-alkoxy-2-benzyl-2H-indazole derivatives displayed moderate activity against T. vaginalis. nih.gov One compound was notably active against a metronidazole-resistant isolate of T. vaginalis, marking it as a potential prototype for developing new drugs to combat resistant infections. nih.gov Triazole-based compounds have also been identified as promising scaffolds in the development of drugs against T. cruzi. nih.gov

Table 3: Antiprotozoal Activity of 5-Nitroindazole Derivatives

| Compound Series | Protozoan | Activity (IC50 values) | Reference |

|---|---|---|---|

| 1-substituted 2-benzyl-5-nitroindazolin-3-ones | Trypanosoma cruzi (epimastigotes) | 1.58-4.19 µM for active compounds | nih.gov |

| 1-substituted 2-benzyl-5-nitroindazolin-3-ones | Trypanosoma cruzi (amastigotes) | 0.22-0.54 µM for active compounds | nih.gov |

| 3-alkoxy-2-benzyl-5-nitro-2H-indazoles | Trichomonas vaginalis (metronidazole-sensitive) | 7.25-9.82 µM for active compounds | nih.gov |

| Trichomonas vaginalis (metronidazole-resistant) | 9.11 µM for one active compound | nih.gov |

Antiproliferative and Antitumor Research in Cancer Cell Lines

The indazole core is a recognized pharmacophore in the design of anticancer agents, with several indazole-based drugs used in clinical settings or trials. nih.gov The diverse biological activities of substituted indazole derivatives have made them attractive candidates for antitumor research. nih.gov

A study focused on designing and synthesizing a series of 1H-indazole-3-amine derivatives and evaluating their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One particular compound, 6o, demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity when tested against a normal cell line. nih.gov Further investigation suggested that this compound may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov

The 1H-indazole-3-amine and 1H-indazole-3-amide structures are considered effective fragments for binding to key targets in cancer cells, such as tyrosine kinases. nih.gov Other heterocyclic structures, like benzoxazole derivatives, have also been investigated for their antiproliferative effects. For example, new benzoxazole derivatives have been screened for their in vitro antiproliferative activities against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Some of these compounds showed potent apoptosis-promoting properties by activating caspase-9. nih.gov

Table 4: Antiproliferative Activity of an Indazole Derivative

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 6o (an 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| HEK-293 (Normal Cell Line) | 33.2 µM | nih.gov |

Cell Line Specificity (e.g., PC-3, MCF-7, HepG-2, MGC-803)

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines, demonstrating a degree of cell line specificity. One analogue, referred to as VII-31, exhibited potent inhibitory effects on the viability of the gastric cancer cell line MGC-803, with a reported IC50 value of 0.09±0.01 μM. medchemexpress.com This compound also showed significant activity against the breast cancer cell line MCF-7 (IC50 of 0.10±0.006 μM) and the prostate cancer cell line PC-3 (IC50 of 1.15±0.28 μM). medchemexpress.com The MGC-803 cell line, originally thought to be derived from a poorly differentiated gastric mucinous adenocarcinoma, has been identified as a hybrid cell line with HeLa contamination. cellosaurus.org

Another study focused on a series of 1H-indazole-3-amine derivatives and their inhibitory activities against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov Among the synthesized compounds, one particular derivative, compound 6o, displayed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity for the normal cell line HEK-293 (IC50 = 33.2 µM). nih.gov

Furthermore, the impact of a ciprofloxacin (B1669076) chalcone (B49325) hybrid (CCH) was investigated on HepG2 and MCF7 cell lines. nih.gov The study found that CCH decreased the viability of both cell lines in a dose-dependent manner, with IC50 values of 22 µg/ml for HepG2 and 54 µg/ml for MCF7 after 24 hours of treatment. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues

| Compound/Analogue | Cell Line | IC50 Value | Source |

|---|---|---|---|

| VII-31 | MGC-803 | 0.09±0.01 μM | medchemexpress.com |

| VII-31 | MCF-7 | 0.10±0.006 μM | medchemexpress.com |

| VII-31 | PC-3 | 1.15±0.28 μM | medchemexpress.com |

| Compound 6o | K562 | 5.15 µM | nih.gov |

| Ciprofloxacin Chalcone Hybrid | HepG2 | 22 µg/ml | nih.gov |

| Ciprofloxacin Chalcone Hybrid | MCF7 | 54 µg/ml | nih.gov |

Cellular Mechanism Investigations (e.g., cell cycle, apoptosis)

Investigations into the cellular mechanisms underlying the cytotoxic effects of these indazole derivatives have pointed towards the induction of apoptosis and cell cycle arrest. For instance, compound VII-31 was found to arrest MGC803 cells in the G2/M phase of the cell cycle at concentrations of 50-150 nM after 24 hours. medchemexpress.com At similar concentrations, but after 48 hours, it induced apoptosis through both intrinsic and extrinsic pathways. medchemexpress.com High-dose treatment (150 nM) with VII-31 significantly increased the rate of early and late apoptosis to 92.8% from a baseline of 4.8%. medchemexpress.com

Similarly, compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Treatment with 10, 12, and 14 μM of compound 6o for 48 hours resulted in total apoptosis rates of 9.64%, 16.59%, and 37.72%, respectively. nih.gov The study suggested that this apoptotic effect might be mediated by the inhibition of Bcl-2 family members and the p53/MDM2 pathway. nih.gov

Further research on a benzoxazole derivative, K313, revealed its ability to induce moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.gov K313 also triggered apoptosis, which was associated with the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP), as well as a decrease in mitochondrial membrane potential. nih.gov

Anti-inflammatory Properties

Indazole derivatives have demonstrated notable anti-inflammatory activities, primarily through the inhibition of key enzymes involved in the inflammatory cascade. nih.gov

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are major targets for anti-inflammatory drugs. nih.govunich.it Some indazole analogues have been investigated for their COX inhibitory potential. While specific data on this compound's direct COX inhibition is limited, studies on related heterocyclic compounds provide valuable insights. For example, a study on novel isoxazole (B147169) derivatives showed selectivity towards COX-2 over COX-1, with one compound exhibiting a potent IC50 value of 0.55 ± 0.03 µM for COX-2. nih.gov Another investigation into 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone revealed that these compounds inhibited both COX-1 and COX-2, with all new derivatives showing better COX-2 inhibition than the reference drug, Meloxicam. mdpi.com

Nitric Oxide Synthase (iNOS) Pathway Modulation

Inducible nitric oxide synthase (iNOS) is another crucial enzyme in the inflammatory process, and its inhibition is a key strategy for developing anti-inflammatory agents. nih.gov Research on a series of 7-substituted-indazoles has shown their potential as NOS inhibitors. nih.gov Specifically, 1H-indazole-7-carbonitrile was found to be a potent inhibitor, demonstrating a preference for constitutive NOS over inducible NOS. nih.gov The inhibition of NO formation by this compound was competitive with respect to both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov

Antioxidant Activity Assessment

The antioxidant potential of indazole derivatives has been explored through various in vitro assays. These methods typically measure the compound's ability to scavenge free radicals or chelate pro-oxidant metals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comstuba.sk

A study on imines containing 1H-benzimidazoles, a related heterocyclic system, evaluated their antioxidant activity by measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes. nih.gov One compound, bearing a p-bromophenyl substituent, showed a 57% inhibition of LPO, which was comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

In another study on benzimidazolehydrazone derivatives, their antioxidant properties were assessed using DPPH, FRAP, and oxygen radical absorbance capacity (ORAC) methods. nih.gov The results indicated that the antioxidant activity was highly dependent on the number and position of hydroxyl groups on the arylidene moiety. nih.gov For instance, a derivative with two hydroxyl groups (hydrazone 6) showed an 8-fold increase in antioxidant capacity compared to its analogue with a single hydroxyl group. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Elements for Biological Potency and Selectivity

The indazole scaffold, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pnrjournal.com This nucleus is a common feature in a multitude of pharmacologically active compounds, displaying a wide array of biological activities including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov The 1H-indazole tautomer is thermodynamically more stable than the 2H form, making it the predominant isomer in most biological systems. nih.gov

The indazole ring system often serves as a critical anchor, engaging in essential interactions with biological targets. For instance, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the 1H-indazole motif was identified as a novel key pharmacophore. nih.gov Docking studies revealed that the indazole ring forms effective interactions with the ferrous ion of the heme group and within hydrophobic pockets of the enzyme's active site, which is crucial for its inhibitory activity. nih.gov The aromatic nature of the ring contributes to its stability and allows for various types of non-covalent interactions, including π-π stacking and hydrophobic interactions. Furthermore, the nitrogen atoms in the pyrazole portion of the ring can act as hydrogen bond acceptors or donors, further cementing the molecule's position within a binding site. The biological activity of indazole-containing compounds can be significantly modulated by the introduction of various substituents onto this core structure. nih.gov

The carbonitrile (cyano) group at the C3-position of the indazole ring is a small, rigid, and polar functional group that can significantly influence a molecule's biological activity and properties. The nitrile group is a recognized pharmacophore in drug discovery and is present in numerous FDA-approved pharmaceuticals. researchgate.net Its incorporation into a lead compound can enhance binding affinity to a target, improve the pharmacokinetic profile, and in some cases, combat drug resistance. researchgate.net

As a functional group, the nitrile's nitrogen atom can act as a hydrogen bond acceptor. Its linear geometry and electronic properties make it a bioisostere for other groups like alkynes or parts of a carbonyl group. In the context of SAR, the substituent at the C3 position is often pivotal. Studies on indazole-3-carboxamides, for example, demonstrated that the unique regiochemistry of the amide linker at this position was critical for the inhibition of calcium influx via the calcium-release activated calcium (CRAC) channel. nih.gov A reverse amide isomer at the same position was found to be completely inactive, highlighting the stringent steric and electronic requirements for substituents at C3. nih.gov While direct SAR studies on the 3-carbonitrile of 5-benzyloxy-indazole are limited, the established importance of this position suggests that the carbonitrile group likely plays a key role in target recognition and binding, potentially through specific hydrogen bonding or dipolar interactions. researchgate.net

The benzyloxy group at the C5-position introduces a combination of an ether linkage and an aromatic ring, which can influence the molecule's lipophilicity, steric profile, and potential for specific intermolecular interactions. The position of substituents on the indazole's benzene ring is known to be crucial for activity. For example, 3-amino-5-substituted indazoles have served as a promising starting point for the development of potent enzyme inhibitors, such as those targeting anaplastic lymphoma kinase (ALK). nih.gov

The substitution pattern on the peripheral benzyl (B1604629) ring of the benzyloxy moiety offers a valuable opportunity to fine-tune the biological activity and properties of the parent compound. Both the electronic nature and the position of substituents can have a profound impact.

SAR studies on various N(1)-benzyl indazole series have shown that substituents on the benzyl ring are essential for specific activities. In one series, the presence of halogen or methyl groups was found to be critical, and activity was enhanced when two substituents were present at the ortho- and para-positions. austinpublishinggroup.com This suggests that a combination of steric and electronic effects on the benzyl ring can optimize target engagement.

In a different series of 2-phenyl-2H-indazole derivatives evaluated for antiprotozoal activity, electron-withdrawing groups (such as trifluoromethyl, carboxyl, or methoxycarbonyl) on the phenyl ring were found to be favorable for potency. nih.gov This indicates that modulating the electron density of the benzyl ring can directly impact biological efficacy.

| Parent Scaffold | Substituent Type on Benzyl/Phenyl Ring | Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| N(1)-Benzyl Indazole | Halogen or Methyl (o-, p-) | Increased Potency | Anti-spermatogenic | austinpublishinggroup.com |

| 2-Phenyl-2H-Indazole | Electron-withdrawing (e.g., -CF3, -COOH) | Favorable for Potency | Antiprotozoal | nih.gov |

| N(1)-Benzyl Indazole | Unsubstituted | No Activity | Anti-spermatogenic | austinpublishinggroup.com |

These findings underscore the importance of the substitution pattern on the benzyl ring. By strategically placing electron-donating or electron-withdrawing groups, researchers can modulate the molecule's electronic distribution, conformation, and interaction with specific residues in a target's binding site.

Positional Isomerism and its Effects on Biological Activity

Positional isomerism, where functional groups are located at different positions on a molecular scaffold, can lead to dramatic differences in biological activity. This is particularly true for the indazole system, where substitution can occur on the pyrazole nitrogen atoms (N1 or N2) or on the benzene ring (positions 4, 5, 6, or 7).

The distinction between N1 and N2 substitution is a classic example of positional isomerism in indazoles. The biological activity of N1- and N2-substituted isomers can differ significantly. For instance, the compound YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, exhibits potent antiplatelet and other biological activities, whereas its corresponding 2-benzyl isomer is inactive. austinpublishinggroup.com Similarly, regioisomeric N-methyl indazoles were shown to have a profound effect on M₁ positive allosteric modulator (PAM) activity. researchgate.net

The location of substituents on the indazole's carbocyclic ring is also critical. SAR studies on indazole arylsulfonamides as CCR4 antagonists revealed a strong positional preference. Methoxy- or hydroxyl-containing groups were most potent when placed at the C4 position, while the C6 position was preferred over C5 or C7 for other small groups. acs.org This demonstrates that even a slight shift in the position of a functional group can alter the molecule's fit within a receptor's binding pocket, thereby impacting its efficacy. In another example, the placement of substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold was found to play a crucial role in IDO1 inhibition. nih.gov

| Isomer Type | Compound/Scaffold | More Active Isomer | Less Active / Inactive Isomer | Biological Target/Activity | Reference |

|---|---|---|---|---|---|

| N-Alkylation | YC-1 Analogue | 1-Benzyl | 2-Benzyl | Antiplatelet | austinpublishinggroup.com |

| Ring Substitution | Indazole Arylsulfonamides | 4-Methoxy | 5-, 6-, or 7-Methoxy | CCR4 Antagonism | acs.org |

| Ring Substitution | Indazole Arylsulfonamides | 6-Fluoro | 5-Fluoro or 7-Fluoro | CCR4 Antagonism | acs.org |

| N-Alkylation | N-Methyl Indazoles | Varies with core | Varies with core | M₁ PAM Activity | researchgate.net |

These examples clearly illustrate that the specific arrangement of substituents on the indazole scaffold is a key determinant of biological function.

Conformational Analysis and Flexible Moiety Contributions (e.g., Rotatable Bonds)

The ability of a molecule to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," is essential for optimal binding. While conformational flexibility allows a molecule to adapt to the shape of a binding site, excessive flexibility can be entropically unfavorable, leading to a loss of binding affinity. The Veber filter for predicting oral bioavailability suggests that molecules with 10 or fewer rotatable bonds are more likely to be successful drug candidates. researchgate.net

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and pharmacophore mapping rely heavily on understanding the conformational possibilities of a set of molecules. researchgate.net These methods aim to identify the common 3D arrangement of chemical features that is responsible for biological activity. Generating a diverse set of low-energy conformers for each molecule is a critical first step in this process, as simply using a single conformation can lead to inaccurate predictions. researchgate.net The benzyloxy group in the target compound allows the pendant phenyl ring to explore a significant conformational space relative to the rigid indazole core. This flexibility can be crucial for positioning the phenyl ring to engage in favorable interactions within a receptor pocket, but it also presents a challenge for computational modeling, which must accurately sample and identify the most relevant conformations.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to understand how a ligand, such as 5-(Benzyloxy)-1H-indazole-3-carbonitrile, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity, which is often expressed as a scoring function. mdpi.com

For this compound, a hypothetical docking study would involve placing the molecule into the binding pocket of a selected protein target. The benzyloxy group would likely explore hydrophobic pockets, while the indazole ring and the nitrile group could participate in various interactions, including hydrogen bonding and pi-stacking. The predicted binding affinity would then be used to rank its potential efficacy compared to other compounds. nih.gov

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that are essential for the interaction. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Studies on various indazole derivatives have demonstrated the importance of the indazole core in forming hydrogen bonds with specific residues in the active site of proteins. nih.gov

In a hypothetical docking of this compound, the nitrogen atoms of the indazole ring could act as hydrogen bond acceptors or donors. The aromatic rings of the indazole and the benzyl (B1604629) group could form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The benzyloxy ether oxygen might also act as a hydrogen bond acceptor. The identification of these specific interactions is critical for understanding the mechanism of action and for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

The development of a QSAR model requires a dataset of compounds with known biological activities. biointerfaceresearch.com While specific QSAR models for a series containing this compound have not been detailed in published research, studies on other indazole derivatives have successfully employed this technique. growingscience.comresearchgate.net For example, 2D and 3D QSAR models have been developed for indazole derivatives as potential anticancer agents. researchgate.net

A predictive QSAR model for a series of compounds including this compound would be developed by calculating a range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR), to find a correlation with their measured biological activity. nih.gov Such a model would be represented by an equation that could then be used to predict the activity of new derivatives based on their structural features. The statistical robustness of the model is typically validated internally and externally to ensure its predictive power. nih.gov

QSAR models identify key molecular descriptors that influence the biological activity of the compounds. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

In a QSAR study of indazole derivatives, it might be found that descriptors related to the size and electronics of the substituent at the 5-position (the benzyloxy group in this case) are critical for activity. For example, the model might indicate that a certain level of hydrophobicity and a specific steric volume at this position enhance the biological effect. The nitrile group at the 3-position would also contribute to the electronic and polar properties of the molecule, which would be captured by relevant descriptors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It is a powerful tool for understanding the intrinsic properties of a compound like this compound.

DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

While specific DFT data for this compound is not available, studies on related indazole derivatives have shown that the HOMO and LUMO are often distributed across the indazole ring system. nih.gov For this compound, it is expected that the HOMO would have significant contributions from the electron-rich indazole and benzyloxy moieties, while the LUMO would likely be influenced by the electron-withdrawing nitrile group.

Below is a hypothetical data table illustrating the type of information that would be generated from a DFT study. The values are for illustrative purposes and are based on general knowledge of similar structures.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Total Energy | -950 a.u. | Ground state energy of the molecule |

Table 1: Hypothetical DFT-calculated properties of this compound.

These computational approaches, from molecular docking to DFT, provide a detailed, albeit theoretical, understanding of the chemical and potential biological characteristics of this compound. The insights gained from such studies are invaluable for guiding the synthesis of new derivatives and for planning further experimental investigations.

Virtual Screening Approaches for Novel Analogues and Target Identification

Virtual screening (VS) is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the discovery of new drug candidates. In the context of this compound and its analogues, virtual screening can be employed to explore vast chemical databases for novel structures that possess similar or improved biological activities.

The process often begins with the generation of a 3D model of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if the structure is unknown. researchgate.net Subsequently, a library of compounds is computationally "docked" into the active site of the target. Scoring functions are then used to estimate the binding affinity of each compound, and those with the highest scores are selected as "hits" for further investigation. For instance, in a study on 1H-indazole derivatives as anti-inflammatory agents, molecular docking was used to evaluate the binding of analogues to the cyclooxygenase-2 (COX-2) enzyme. researchgate.net This approach identified compounds with significant binding energies, suggesting their potential as anti-inflammatory drugs. researchgate.net

Similarly, virtual screening can aid in identifying new targets for existing compounds, a process known as drug repositioning. By screening a compound like this compound against a panel of different protein targets, researchers can uncover previously unknown therapeutic applications.

Table 1: Key Steps in Virtual Screening for Indazole Analogues

| Step | Description |

| Target Selection & Preparation | Identification and preparation of the 3D structure of the biological target (e.g., a specific kinase or receptor). |

| Compound Library Preparation | Generation or acquisition of a large, diverse library of chemical compounds in a computationally readable format. |

| Molecular Docking | Computational simulation of the binding of each compound in the library to the active site of the target protein. |

| Scoring and Ranking | Use of scoring functions to estimate the binding affinity and rank the compounds based on their predicted effectiveness. |

| Hit Selection and Experimental Validation | Selection of the top-ranking compounds ("hits") for synthesis and subsequent experimental testing to confirm their biological activity. |

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of the target protein is unknown, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target and exert its effect. nih.govdergipark.org.tr

The process of pharmacophore modeling involves aligning a set of known active compounds and identifying the common chemical features that are responsible for their biological activity. dergipark.org.tr This "pharmacophore model" can then be used as a 3D query to search chemical databases for other molecules that fit the model, even if they have a different underlying chemical scaffold. dovepress.com

For a molecule like this compound, the key pharmacophoric features would likely include the hydrogen bond donor and acceptor capabilities of the indazole ring, the aromatic nature of both the indazole and the benzene (B151609) ring of the benzyloxy group, and the hydrophobic character of the benzyl moiety. The "benzyloxy" motif itself is recognized as a significant pharmacophore in various contexts, contributing to the activity of numerous compounds. nih.gov

Pharmacophore models can be validated and refined using sets of compounds with known activities and inactivities. ugm.ac.id Once a robust model is established, it serves as a powerful tool for virtual screening and the rational design of new, more potent, and selective analogues.

Table 2: Example Pharmacophoric Features of a Hypothetical Indazole Analogue

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | The N-H group on the indazole ring. | Interaction with a hydrogen bond acceptor on the target protein. |

| Hydrogen Bond Acceptor | The nitrogen atoms of the indazole ring and the nitrile group. | Interaction with a hydrogen bond donor on the target protein. |

| Aromatic Ring | The indazole ring system and the phenyl ring of the benzyloxy group. | Pi-pi stacking interactions with aromatic residues in the binding pocket. |

| Hydrophobic Center | The benzyl group. | Van der Waals interactions within a hydrophobic pocket of the target. |

Chemoinformatics and Data Mining in Indazole Research

Chemoinformatics combines computer and information science to address problems in chemistry. In the context of indazole research, chemoinformatics tools and techniques are essential for managing, analyzing, and extracting valuable insights from the vast amount of chemical and biological data generated. nih.gov

Data mining of chemical and biological databases allows researchers to identify trends and relationships between the chemical structures of indazole derivatives and their biological activities. This can involve the use of quantitative structure-activity relationship (QSAR) studies, which attempt to correlate variations in the physicochemical properties of compounds with their biological effects. nih.gov For example, a QSAR study on a series of indazole derivatives might reveal that increasing the hydrophobicity of a particular substituent leads to a corresponding increase in its inhibitory activity against a specific enzyme.

Furthermore, chemoinformatics plays a crucial role in analyzing the "drug-likeness" and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential drug candidates. researchgate.net By predicting these properties early in the drug discovery process, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles and avoid those with potential liabilities. dovepress.com For instance, computational tools can predict properties like cLogP (a measure of lipophilicity), solubility, and potential for mutagenicity or tumorigenicity. researchgate.net

The application of chemoinformatics and data mining to large datasets of indazole compounds can uncover novel structure-activity relationships, guide the design of more effective and safer drugs, and ultimately accelerate the translation of promising compounds from the laboratory to the clinic. nih.gov

Strategic Applications in Medicinal Chemistry and Compound Development

The 5-(benzyloxy)-1H-indazole-3-carbonitrile scaffold serves as a crucial starting point in medicinal chemistry for the development of novel therapeutics. Its structural features, particularly the benzyloxy motif and the indazole core, are recognized pharmacophores that contribute to interactions with various biological targets. nih.govnih.gov The strategic evolution of this core structure through advanced chemical design principles is a key focus in the quest for new drugs.

Future Research Directions and Unexplored Avenues

Deepening Mechanistic Understanding of Biological Actions

While the broader indazole class is known to interact with various biological targets, the specific mechanism of action for 5-(benzyloxy)-1H-indazole-3-carbonitrile remains largely uncharacterized. Future research should prioritize a deep dive into its molecular interactions. For many indazole derivatives, activity is linked to their ability to act as kinase inhibitors by binding to the ATP pocket of enzymes like Glycogen Synthase Kinase-3 (GSK-3). nih.gov The methoxy (B1213986) group at the 5-position of some indazoles has been noted as important for high potency, suggesting the larger benzyloxy group in the target compound could play a significant role in binding interactions. nih.gov

A critical avenue of investigation would be to perform comprehensive kinase profiling assays against a broad panel of human kinases to identify primary targets. Subsequent structure-activity relationship (SAR) studies, focusing on modifications of both the benzyloxy and carbonitrile moieties, will be essential. For instance, in other heterocyclic series, the 3-carbonitrile group has been identified as crucial for inhibitory potency. researchgate.net Understanding if this holds true for this indazole and how it interacts with target residues is a key unanswered question. Advanced techniques such as X-ray crystallography of the compound bound to its target protein(s) would provide invaluable atomic-level insights into its binding mode, guiding rational, structure-based drug design.

Exploration of Novel Target Pathways

The structural alerts within this compound suggest its potential to modulate pathways beyond those typically associated with indazoles. The indazole nucleus is a versatile pharmacophore found in inhibitors of diverse targets including Tropomyosin receptor kinases (TRKs) and Rho-associated coiled-coil kinases (ROCKs). nih.gov Future studies should therefore not be limited to a single target class.

Table 1: Potential Novel Target Classes for Indazole Derivatives

| Target Class | Rationale for Exploration | Potential Therapeutic Area |

| STING Receptor Agonists | 1H-pyrrole-3-carbonitrile derivatives have been identified as STING agonists; the related indazole-3-carbonitrile core warrants investigation. nih.gov | Immuno-oncology, Infectious Diseases |

| Calcium-Release Activated Calcium (CRAC) Channel Blockers | Indazole-3-carboxamides have shown potent CRAC channel blocking activity, crucial for modulating mast cell activation and inflammation. nih.govnih.gov | Autoimmune Disorders, Inflammation |

| Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors | 1,3-disubstituted indazoles have been developed as novel inhibitors of HIF-1, a key target in cancer. elsevierpure.com | Oncology |

| Monoamine Oxidase (MAO) Inhibitors | The benzyloxy substituent is a key feature in many potent and selective MAO-B inhibitors, suggesting a potential neurological application. nih.gov | Neurodegenerative Diseases |

Phenotypic screening using a battery of cell-based assays representing different disease states (e.g., cancer cell proliferation, neuroinflammation, viral replication) could uncover unexpected biological activities. Any hits from such screens would then necessitate a rigorous target deconvolution process, employing techniques like chemical proteomics and genetic screening to identify the responsible molecular pathways.

Integration of Advanced Synthetic Methodologies

The future development of analogs of this compound will depend on robust and flexible synthetic strategies. While classical methods for indazole synthesis exist, modern approaches offer greater efficiency and molecular diversity. nih.gov Recent advances include palladium-catalyzed cyanation for the introduction of the 3-carbonitrile group and innovative cycloaddition reactions to form the indazole core itself. nih.govmdpi.com

Future synthetic efforts should focus on:

Late-Stage Functionalization: Developing methods for C-H activation to directly modify the indazole core or the pendant benzyl (B1604629) ring would allow for rapid generation of analogs from a common intermediate. rsc.org

Flow Chemistry: Transitioning key synthetic steps to a continuous flow process could enhance safety, scalability, and reproducibility, which is crucial for producing compound libraries for screening. mdpi.com

Convertible Isocyanides: The use of benzylisocyanide as a convertible isocyanide has been reported for the synthesis of N-arylindazole-3-carbonitriles, a strategy that could be adapted for this compound series. unina.it

These advanced methods will be instrumental in building a diverse library of analogs to thoroughly probe the structure-activity landscape.

High-Throughput Screening and Lead Optimization Strategies

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) is indispensable. researchgate.net An initial HTS campaign against diverse biological targets would be a logical starting point to identify initial "hit" compounds.

Following a successful HTS campaign, a lead optimization phase would commence, guided by a combination of experimental data and computational modeling.

Table 2: Proposed Lead Optimization Workflow

| Step | Technique | Objective |

| 1. Hit Confirmation & Triage | Dose-response assays, initial ADMET profiling | Confirm activity, prioritize hits with favorable initial properties. |

| 2. Computational Modeling | Molecular docking, pharmacophore modeling | Predict binding modes and identify key interactions to guide analog design. mdpi.com |

| 3. Analog Synthesis | Integration of advanced synthetic methodologies (see 7.3) | Systematically modify the hit structure to improve potency, selectivity, and drug-like properties. |

| 4. Iterative Screening | Biochemical and cell-based assays | Evaluate newly synthesized analogs and feed data back into the design cycle. |

| 5. In Vitro & In Vivo Profiling | Advanced ADMET, pharmacokinetic studies, and efficacy models in animals | Select a candidate for further preclinical development. |

This iterative cycle of design, synthesis, and testing, powered by modern computational and screening technologies, will be the most effective path to translate a preliminary hit into a viable drug candidate.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The full potential of this compound can best be unlocked by bringing together experts from various fields.

Key areas for collaboration include:

Academia-Industry Partnerships: Academic labs can provide deep expertise in fundamental biology and novel assay development, while industry partners can offer resources for large-scale screening, medicinal chemistry optimization, and clinical development.

Computational and Structural Biology: Collaboration with computational chemists and structural biologists will be crucial for structure-based drug design and understanding target engagement at a molecular level. acs.org

Chemical Biology Consortia: Engaging with consortia focused on developing chemical probes can help to rapidly characterize the biological function of this compound and its analogs across a wide range of cellular systems.

By fostering an open and collaborative research environment, the scientific community can accelerate the exploration of this promising chemical scaffold, maximizing the chances of translating it into a valuable tool for research and medicine.

Q & A

Q. What are the standard synthetic protocols for 5-(Benzyloxy)-1H-indazole-3-carbonitrile?

The synthesis typically involves multi-step reactions starting with indazole derivatives. Key steps include:

- Benzyloxy Group Introduction : Reacting hydroxyl-indazole precursors with benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group at the 5-position .

- Cyano Functionalization : Nitration followed by reduction and cyanation at the 3-position, often using reagents like CuCN or Pd-catalyzed cyanation . Critical parameters include anhydrous conditions to prevent hydrolysis and precise temperature control (e.g., 60–80°C for benzylation) to optimize yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and benzyloxy methylene (δ ~5.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 264.1) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the common reactivity patterns of this compound?

- Nucleophilic Substitution : The 3-cyano group can undergo hydrolysis to carboxylic acids under acidic/basic conditions .

- Cross-Coupling Reactions : Boronate derivatives (e.g., 5-(dioxaborolan-2-yl)-analogs) enable Suzuki-Miyaura couplings for biaryl synthesis .

- Benzyloxy Deprotection : Hydrogenolysis (H₂/Pd-C) or TFA treatment removes the benzyl group for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates while avoiding protic solvents that may hydrolyze intermediates .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) improve cyanation efficiency. Ligand choice impacts regioselectivity .

- In-line Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How do structural modifications influence the biological activity of this compound?

- Substituent Effects : Replacing the benzyloxy group with methoxy or halogens alters lipophilicity and target binding. For example, fluoro-substituted analogs show enhanced kinase inhibition .

- Scaffold Hybridization : Fusion with pyridine or benzimidazole rings (e.g., pyrido[1,2-a]benzimidazole derivatives) improves metabolic stability .

- SAR Studies : Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like Aurora kinases, guiding rational design .

Q. How should researchers address contradictions in reported biological data for this compound?

- Assay Standardization : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out false positives .

- Batch Analysis : Compare compound purity (HPLC) and stereochemistry (chiral HPLC) across studies, as impurities or enantiomeric ratios may skew results .

- Meta-Analysis : Cross-reference data from EPA DSSTox, PubChem, and crystallographic databases to resolve discrepancies in cytotoxicity or solubility .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME estimate LogP (≈2.8), permeability (Caco-2), and CYP450 interactions. High benzyloxy hydrophobicity may limit aqueous solubility .

- MD Simulations : Molecular dynamics (GROMACS) model membrane penetration and protein-ligand stability, critical for blood-brain barrier passage .

- QSAR Modeling : Correlate structural descriptors (e.g., topological polar surface area) with experimental bioavailability to prioritize derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.